去甲基草敌克

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that can be adapted for the synthesis of C-Demethyl clethodim. For instance, the synthesis of (-)-demethyl (C-11) cezomycin as described in the second paper involves a Kulinkovich reaction and a cascade of ring-opening and desilylation-oxidation steps . Similarly, the synthesis of fragments of 24-demethylbafilomycin C1, as mentioned in papers three and four, employs strategies like anti-selective aldol condensation and ring-closing metathesis (RCM) . These methods could potentially be applied to the synthesis of C-Demethyl clethodim with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

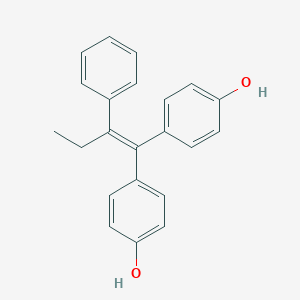

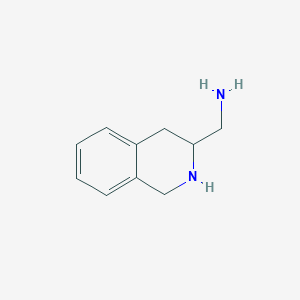

The molecular structure of C-Demethyl clethodim would differ from clethodim by the absence of a methyl group. This change could influence the three-dimensional conformation of the molecule and its interaction with biological targets. The papers provided do not directly address the molecular structure of C-Demethyl clethodim but do discuss structural analyses of similar compounds. For example, the crystal structure analysis of an unexpected product from the demethylation of an indole compound is discussed in paper six, which highlights the importance of structural analysis in understanding the outcomes of chemical reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of clethodim-related compounds are complex and require precise control over reaction conditions. The papers provided discuss various chemical reactions, such as the aldol condensation and RCM, which are crucial for constructing carbon frameworks in organic synthesis . These reactions could be relevant to the chemical reactions that C-Demethyl clethodim might undergo or be synthesized through.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like C-Demethyl clethodim are critical for its application as a herbicide. The first paper discusses the use of 1-decyl-3-methyl imidazolium bromide ([C10mim][Br]) aqueous solution to improve the solubility of clethodim . This suggests that modifications to clethodim, such as demethylation, could also alter its solubility and other physical properties. The thermodynamic parameters and micelle formation discussed in the same paper are relevant to the understanding of how such compounds behave in solution, which is important for their formulation and application as pesticides .

科学研究应用

与其他除草剂和植物物种的相互作用

一个研究领域集中在草敌克与其他除草剂(如 CGA-362622)之间的相互作用,以及它们对各种植物物种的影响。研究表明,CGA-362622 会拮抗草敌克在控制某些禾本科植物中的有效性,这表明这些化学物质之间存在复杂的相互作用,会影响除草剂的应用策略 (Burke、Wilcut 和 Porterfield,2002)。此外,澳大利亚耐草敌克黑麦草种群的出现突出了管理杂草抗性的挑战,并强调了了解除草剂抗性的遗传基础的重要性 (Yu 等人,2007)。

配方和生物利用度改进

研究还集中在改进草敌克的配方,以提高其生物利用度和功效。研究探索了显着提高草敌克溶解度的水基配方,为乳化浓缩物提供了一种潜在的替代品,并减少了对芳香族化合物的依赖 (Zhou 等人,2017)。配方技术方面的这些进步对于提高草敌克在农业应用中的有效性至关重要。

对植物的代谢和生理影响

草敌克对植物代谢和生理的影响一直是另一个研究重点。研究表明,草敌克可以影响植物的光合机制,导致气体交换和叶绿素含量发生变化,这可能有助于草敌克的除草作用 (Radwan 和 Soltan,2012)。这些关于草敌克对植物的生理影响的见解对于了解其作用方式和制定减轻对农作物潜在负面影响的策略至关重要。

环境持久性和代谢物分析

草敌克的环境归宿,包括其持久性和代谢物的形成,也已得到研究。研究开发了测定农产品中草敌克及其氧化代谢物的方法,为评估草敌克施用对环境的影响和确保食品安全提供了必要的工具 (Ishimitsu 等人,2001)。

抗性机制和管理

了解杂草物种对草敌克的抗性机制对于制定有效的杂草管理策略至关重要。研究发现了 ACCase 基因中的特定突变,这些突变赋予黑麦草种群对草敌克的抗性,提供了关于抗性如何发展以及如何克服或管理抗性的见解 (Saini 等人,2017)。

安全和危害

属性

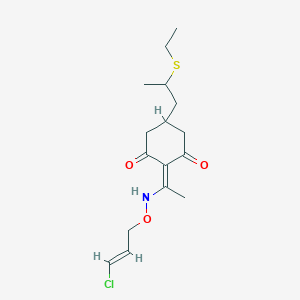

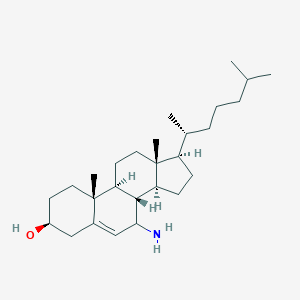

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJEPZJOFFBPS-YADWXFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-Demethyl Clethodim | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)